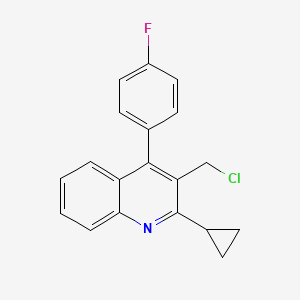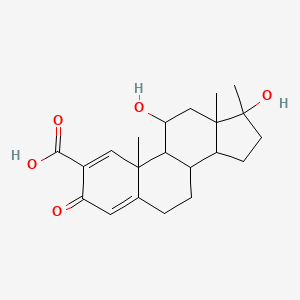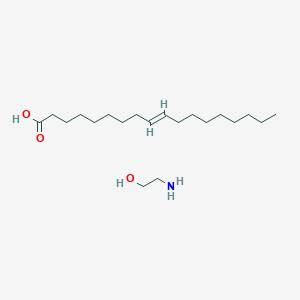![molecular formula C24H27N9O6 B12296661 2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide](/img/structure/B12296661.png)
2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound mimics the substrate NAD+ and extends from the nicotinamide to the adenosine subsite . It has shown significant potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide involves several steps. The key steps include the formation of the oxolane ring, the attachment of the piperazine moiety, and the final coupling with the isoindole derivative. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like trifluoromethanesulfonic acid . Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and oxolane moieties. Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying PARP-1 inhibition and its effects on DNA repair mechanisms.
Biology: The compound is utilized in cellular studies to investigate the role of PARP-1 in cell cycle regulation and apoptosis.
Medicine: It has potential therapeutic applications in cancer treatment, particularly in enhancing the efficacy of chemotherapy and radiotherapy by inhibiting DNA repair in cancer cells.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery
Wirkmechanismus
The mechanism of action of 2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide involves the inhibition of PARP-1. By mimicking the substrate NAD+, the compound binds to the active site of PARP-1, preventing it from catalyzing the poly (ADP-ribosyl)ation of target proteins. This inhibition disrupts DNA repair processes, leading to increased DNA damage and cell death, particularly in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Compared to other PARP inhibitors, 2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide is unique due to its high selectivity and potency. Similar compounds include:
Olaparib: Another PARP inhibitor used in cancer therapy.
Rucaparib: Known for its use in treating ovarian cancer.
Niraparib: Used in the treatment of certain types of breast and ovarian cancers. The uniqueness of this compound lies in its specific binding affinity and the ability to mimic NAD+
Eigenschaften
Molekularformel |
C24H27N9O6 |
|---|---|
Molekulargewicht |
537.5 g/mol |
IUPAC-Name |
2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide |
InChI |
InChI=1S/C24H27N9O6/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28) |
InChI-Schlüssel |
DDFLFKTXUWPNMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![copper;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-carboxylatophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]benzoate](/img/structure/B12296580.png)

![N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-4-(6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl)piperidine-1-carboxamide](/img/structure/B12296597.png)
![1-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol](/img/structure/B12296609.png)
![Ethyl 4-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]benzoate](/img/structure/B12296614.png)
![Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine (9CI)](/img/structure/B12296618.png)
![2-[[23-(4-aminobutyl)-12-(2-aminopropanoylamino)-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-27,28lambda4-dithia-1,4,7,10,18,21,24-heptazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid](/img/structure/B12296623.png)
![[3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate](/img/structure/B12296631.png)

![N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-4aH-quinazoline-2-carboxamide](/img/structure/B12296639.png)
![(CDU-NHC-01)3-(4-Methyl-2,6-bis((R)-1-phenylethyl)phenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium tetrafluoroborate](/img/structure/B12296643.png)



